molecular formula C9H9IO B8704010 3-Iodo-3-phenylprop-2-en-1-ol CAS No. 405233-99-0

3-Iodo-3-phenylprop-2-en-1-ol

Cat. No.: B8704010
CAS No.: 405233-99-0
M. Wt: 260.07 g/mol
InChI Key: AUNIPFJRJAYDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-3-phenylprop-2-en-1-ol is a valuable synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring both an iodine substituent and an alcohol functional group on a propenyl chain, makes it a versatile building block for constructing complex molecules. A key application of this (Z)-isomer is its use as a substrate in ligand-free copper(I)-catalyzed one-pot cascade reactions for the synthesis of 1,3-oxazine derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry due to their broad potential as antibiotics, antitumor agents, analgesics, and anticonvulsants . The compound serves as a crucial starting material in the formation of these structures, which are essential for building molecular libraries for pharmacological screening. Researchers can utilize this compound to efficiently access functionalized tetrasubstituted allylic alcohols and other complex alkene frameworks, which are pervasive in natural products and biologically active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

405233-99-0

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

3-iodo-3-phenylprop-2-en-1-ol

InChI

InChI=1S/C9H9IO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6,11H,7H2

InChI Key

AUNIPFJRJAYDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 3 Phenylprop 2 En 1 Ol and Its Analogs

Direct Iodination and Functionalization of Propargylic Alcohol Precursors

Propargylic alcohols serve as versatile starting materials for the synthesis of 3-iodo-3-phenylprop-2-en-1-ol derivatives. Direct iodination and rearrangement reactions are common strategies employed for this transformation.

Hydroiodination Approaches to Vinyl Iodides

The addition of hydrogen iodide (HI) across the alkyne bond of a propargylic alcohol is a direct method for synthesizing vinyl iodides. wikipedia.org This hydroiodination can be accomplished using HI generated in situ, which offers a milder and more controlled reaction environment. organic-chemistry.orgresearchgate.net For instance, the use of TMSCl/NaI/H₂O or I₂/H₃PO₃ systems can effectively generate HI for the hydroiodination of alkynes. The regioselectivity of the addition, following Markovnikov's rule, typically yields the α-vinyl iodide. wikipedia.org However, achieving high stereoselectivity for a specific isomer (E or Z) can be challenging and often depends on the reaction conditions and the substrate structure. wikipedia.org

Rearrangement Reactions Involving Propargylic Alcohols

Rearrangement reactions of propargylic alcohols provide an alternative and often stereoselective route to α-iodo-α,β-unsaturated carbonyl compounds, which can be precursors to the desired allylic alcohols.

The Iodo Meyer-Schuster rearrangement is a notable example. organicreactions.orgwikipedia.org This reaction involves the acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org When conducted in the presence of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), it leads to the formation of α-iodo-α,β-unsaturated ketones or esters. organic-chemistry.orgrsc.org This iodine-promoted Meyer-Schuster rearrangement is efficient and proceeds under mild conditions at ambient temperature, showing good functional group tolerance. rsc.org For secondary propargylic alcohols, this rearrangement can proceed with high stereoselectivity, exclusively yielding Z-isomers in some cases. organic-chemistry.org

Barluenga's reagent , bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), is another effective reagent for promoting the rearrangement of propargylic alcohols. organic-chemistry.orgtcichemicals.comtcichemicals.comwikipedia.org This mild iodinating reagent facilitates the formation of α-iodoenones from propargylic alcohol derivatives in high yields. organic-chemistry.orgtcichemicals.com The reaction conditions are generally mild, and for β-substituted propargylic alcohols, excellent (Z)-selectivity is often observed. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes to this compound Derivatives

Transition metal catalysis offers powerful and versatile methods for the synthesis of vinyl iodides from propargylic alcohols, often with high levels of regio- and stereocontrol.

Palladium-Catalyzed Methodologies

Palladium catalysts are widely used in organic synthesis and have been applied to the iodination of various substrates. researchgate.netresearchgate.netethz.chnih.govresearchgate.netnih.govmdpi.com Palladium-catalyzed C-H iodination and cross-coupling reactions are particularly relevant. For instance, palladium-catalyzed reactions can be employed for the synthesis of polyheterocyclic compounds through iterative cycles of Sonogashira coupling and iodocyclization. nih.gov While direct palladium-catalyzed iodination of propargylic alcohols to form this compound is not extensively documented in the provided results, the versatility of palladium catalysis in C-I bond formation suggests its potential applicability.

Copper-Catalyzed Methodologies

Copper catalysts have proven effective in a variety of coupling reactions, including those forming C-I and C-O bonds. organic-chemistry.orgmdpi.comnih.govorganic-chemistry.orgnih.govresearchgate.net Copper(I)-catalyzed coupling of vinyl iodides with terminal alkynes is a known method for the synthesis of 1,3-enynes. organic-chemistry.org Furthermore, copper-catalyzed methods for the coupling of aryl iodides with aliphatic alcohols have been developed, demonstrating the utility of copper in forming C-O bonds under mild conditions. organic-chemistry.org These methodologies could potentially be adapted for the synthesis or further functionalization of this compound.

Other Metal-Mediated or -Catalyzed Transformations

Other metals have also been utilized in transformations of propargylic alcohols. For example, zinc(II) iodide has been used to catalyze the synthesis of 3-iodo-1,3-dienes from α-allenols. mdpi.com While this is not a direct synthesis of the target compound, it demonstrates the use of other metals in iodine- and alkene-forming reactions. Gold catalysts have also been employed in the conversion of propargylic acetates to α-iodoenones. organic-chemistry.org

Metal-Free and Organocatalytic Syntheses of Iodinated Alkenols

The development of metal-free and organocatalytic synthetic routes is a significant goal in modern chemistry to enhance sustainability and reduce costs. For iodinated alkenols, molecular iodine (I₂) and N-Iodosuccinimide (NIS) are common, inexpensive, and efficient electrophilic iodine sources.

One prominent metal-free strategy for synthesizing iodinated cyclic compounds from propargyl alcohols is iodocyclization. This method is generally atom- and step-economic and can be promoted by simple iodine sources under mild conditions. The ambiphilic nature of propargyl alcohols allows for tunable reactivity, enabling the development of regioselective synthetic pathways to various hetero- and carbocyclic iodides. researchgate.net

Furthermore, metal-free, iodine-catalyzed oxidation of alcohols to carboxylic acids using water as a solvent has been developed, showcasing the versatility of iodine in promoting transformations without the need for transition metals. rsc.org This type of catalysis often involves the in-situ generation of hypervalent iodine species that act as powerful oxidants. While not directly producing the target alkenol, these methods underscore the broad utility of iodine in metal-free synthesis.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers

The precise control over the arrangement of atoms is critical in chemical synthesis. For this compound, this involves managing the geometry of the double bond (E/Z isomers) and the potential for chirality.

Control of Olefin Geometry (E/Z Stereoselectivity)

The geometry of the carbon-carbon double bond in vinylic iodides is a crucial determinant of their reactivity and the stereochemistry of the products formed from them. Consequently, methods to selectively synthesize either the (E) or (Z) isomer are of high value.

(E)-Isomer Synthesis : The (E)-isomer of iodinated alkenes is often the thermodynamic product and is typically formed through the anti-addition of hydrogen iodide or an equivalent I⁺ source and a nucleophile across a terminal alkyne. For instance, the metal-free, three-component reaction of a phenyl-substituted alkyne, iodine, and a sodium sulfinate yields exclusively the (E)-isomer of the resulting tetrasubstituted alkene. This high stereoselectivity arises from the presumed anti-addition of the iodine and sulfinate across the triple bond.

(Z)-Isomer Synthesis : The synthesis of the (Z)-isomer is often more challenging and requires specific kinetic control. One established method for preparing Z-iodoalkenes is the Stork-Zhao-Wittig olefination, which can provide the desired stereochemistry that is then carried forward. researchgate.net Another approach involves stereoretentive reactions starting from a precursor that already contains the Z-geometry.

Diastereoselective and Enantioselective Pathways

Achieving diastereo- and enantioselectivity in the synthesis of molecules with multiple stereocenters is a key challenge. While specific reports on the enantioselective synthesis of this compound are limited, principles from related transformations offer clear pathways for investigation.

Organocatalysis has emerged as a powerful tool for enantioselective halogenation. For example, the dichlorination of allylic alcohols has been successfully achieved with high enantioselectivity using dimeric cinchona alkaloid derivatives as organocatalysts. nih.gov This demonstrates that chiral catalysts can create a chiral environment around the double bond, directing the facial attack of the electrophilic halogen source. This principle could be extended to the iodination of cinnamyl alcohol derivatives to access enantioenriched this compound.

Diastereoselectivity often arises when a molecule already contains a stereocenter, which directs the approach of reagents to a second reacting center. In the context of allylic alcohols, highly diastereoselective hydrosilylation reactions have been developed to produce 1,3-diols with specific relative stereochemistry. nih.gov Such substrate-controlled or catalyst-controlled diastereoselective reactions represent a potential strategy for synthesizing specific diastereomers of more complex analogs of this compound.

Functional Group Tolerance and Compatibility in the Synthesis of this compound

The ability of a synthetic method to tolerate a wide range of functional groups is crucial for its application in the synthesis of complex molecules. The synthesis of iodinated alkenols and their analogs has been shown to be compatible with a variety of common functional groups.

In metal-free, three-component reactions to form iodinated alkenes, a broad range of substituents on the aromatic rings of the starting materials are well-tolerated. This includes both electron-withdrawing groups (e.g., -F, -Cl, -Br) and electron-donating groups (e.g., -CH₃, -OCH₃). The reaction proceeds efficiently, providing good to excellent yields, which highlights its robustness.

Studies on the iodocyclization of propargyl alcohols and related substrates also demonstrate good functional group tolerance. acs.org Modifications on the aromatic rings, including halogens and methoxy (B1213986) groups, are compatible with the reaction conditions. acs.org Furthermore, research has shown that vinyl iodide moieties are remarkably stable and compatible with various reaction conditions, such as the reduction of propargyl alcohols to cis-allylic alcohols using palladium catalysts. nih.govnih.gov This compatibility is essential for multi-step syntheses where the vinyl iodide is installed early and must endure subsequent transformations.

The table below illustrates the functional group tolerance in a representative metal-free synthesis of (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(aryl)prop-2-en-1-one, an analog of the target compound.

Aryl Group (Ar)SubstituentYield (%)
p-tolyl-CH₃92
phenyl-H90
4-methoxyphenyl-OCH₃93
4-fluorophenyl-F91
4-chlorophenyl-Cl88
4-bromophenyl-Br85

Chemical Transformations and Reactivity Profiles of 3 Iodo 3 Phenylprop 2 En 1 Ol

Cross-Coupling Reactions of the Vinyl Iodide Moiety

The carbon-iodine bond in the vinyl iodide portion of 3-Iodo-3-phenylprop-2-en-1-ol is susceptible to oxidative addition to low-valent transition metal complexes, particularly palladium(0). This reactivity is the cornerstone of its participation in a variety of powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.orgnih.gov For this compound, this reaction offers a direct method to introduce new aryl or vinyl substituents at the C3 position, leading to the formation of substituted 1,3-diphenylprop-2-en-1-ol (B1634941) derivatives and other conjugated systems. The reaction typically proceeds with retention of the double bond stereochemistry.

A typical protocol would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base and solvent is crucial for the reaction's success, with common systems including aqueous sodium carbonate or potassium phosphate (B84403) in solvents like toluene (B28343) or dioxane.

Table 1: Exemplary Suzuki-Miyaura Coupling of this compound

Coupling Partner Catalyst Base Solvent Temperature (°C) Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 (E)-1,3-Diphenylprop-2-en-1-ol
4-Methylphenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 100 (E)-3-(4-Methylphenyl)-1-phenylprop-2-en-1-ol
Naphthalen-2-ylboronic acid PdCl₂(dppf) Cs₂CO₃ DMF 110 (E)-3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-ol

Heck Reaction Pathways

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the case of this compound, this reaction allows for the extension of the carbon framework by introducing a substituted vinyl group, leading to the formation of various diene systems. The reaction is typically carried out in the presence of a palladium catalyst, a base (often a hindered amine like triethylamine), and a phosphine (B1218219) ligand.

The regioselectivity of the Heck reaction is influenced by the nature of the alkene coupling partner. Generally, with simple alkenes like styrene, the aryl or vinyl group from the halide adds to the less substituted carbon of the alkene double bond.

Table 2: Plausible Heck Reaction Pathways for this compound

Alkene Catalyst Base Solvent Temperature (°C) Product
Styrene Pd(OAc)₂ Et₃N DMF 100 (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-ol
Methyl acrylate PdCl₂(PPh₃)₂ K₂CO₃ Acetonitrile 80 Methyl (2E,4E)-5-hydroxy-5-phenylpenta-2,4-dienoate
Cyclohexene Pd(OAc)₂/P(o-tol)₃ NaOAc DMA 120 (E)-3-(Cyclohex-2-en-1-yl)-3-phenylprop-2-en-1-ol

Sonogashira Coupling Architectures

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of enyne and arylethyne structures. When applied to this compound, it provides a direct route to conjugated enynols, which are valuable intermediates in the synthesis of complex molecules.

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (such as copper(I) iodide), and an amine base, which also often serves as the solvent. The reaction generally proceeds under mild conditions.

Table 3: Representative Sonogashira Coupling of this compound

Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temperature (°C) Product
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 50 (E)-1,5-Diphenylpent-2-en-4-yn-1-ol
Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH Toluene 60 (E)-3-Phenyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Propargyl alcohol Pd(PPh₃)₄ CuI Et₃N DMF 40 (E)-3-Phenylhexa-2,5-dien-1,4-diol

Stille Coupling Methods

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organostannane. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling provides a versatile method for introducing a range of carbon-based substituents, including alkyl, vinyl, and aryl groups.

The reaction typically requires a palladium catalyst and is often carried out in a non-polar solvent like toluene or THF. The toxicity of organotin reagents is a notable drawback of this methodology.

Table 4: Potential Stille Coupling Applications for this compound

Organostannane Catalyst Additive Solvent Temperature (°C) Product
Tributyl(vinyl)tin Pd(PPh₃)₄ LiCl THF 70 (E)-5-Phenylpenta-1,4-dien-3-ol
Tributyl(phenyl)tin Pd₂(dba)₃/P(fur)₃ - Toluene 100 (E)-1,3-Diphenylprop-2-en-1-ol
Tributyl(ethynyl)tin PdCl₂(PPh₃)₂ CuI DMF 50 (E)-3-Phenylpent-2-en-4-yn-1-ol

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common cross-coupling reactions, the vinyl iodide moiety of this compound can potentially participate in other transition metal-catalyzed transformations. These include reactions like the Suzuki-Miyaura coupling with alkylboron reagents for the introduction of sp³-hybridized carbons and carbonylative couplings where carbon monoxide is inserted to form α,β-unsaturated ketones. The specific conditions for these reactions would need to be optimized for this particular substrate.

Reactions Involving the Allylic Alcohol Functionality of this compound

The allylic alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, and esterification, without necessarily affecting the vinyl iodide moiety under appropriate conditions.

Oxidation: The primary allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, (E)-3-iodo-3-phenylpropenal. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically employed for this transformation to avoid over-oxidation or reaction with the double bond.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This would involve deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Esterification: Esterification of the allylic alcohol can be achieved by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds readily to form the corresponding ester.

Table 5: Selected Transformations of the Allylic Alcohol Functionality

Reaction Type Reagent(s) Base Solvent Product
Oxidation MnO₂ - Dichloromethane (E)-3-Iodo-3-phenylpropenal
Etherification Benzyl bromide NaH THF (E)-1-(Benzyloxy)-3-iodo-3-phenylprop-2-ene
Esterification Acetyl chloride Pyridine Dichloromethane (E)-3-Iodo-3-phenylprop-2-en-1-yl acetate

Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. This reaction produces the corresponding esters, which can serve as protecting groups or introduce new functionalities into the molecule.

Etherification of the allylic alcohol can be achieved under various conditions. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, yields the corresponding ether. Acid-catalyzed condensation with another alcohol is also a viable method for ether formation.

Reaction TypeReagent(s)Product Class
EsterificationCarboxylic acid, Acid catalystEster
EsterificationAcid chloride, BaseEster
Etherification (Williamson)1. Strong base (e.g., NaH) 2. Alkyl halideEther
Etherification (Acid-catalyzed)Alcohol, Acid catalystEther

Derivatization for Advanced Synthetic Routes

The versatile reactivity of this compound makes it a valuable precursor in more complex synthetic pathways. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C1 position.

Furthermore, the vinyl iodide moiety is a key functional group for derivatization. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.

Halogen-Specific Transformations Beyond Cross-Coupling

While cross-coupling reactions are a major application of vinyl iodides, the iodine atom in this compound can undergo other important transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides more reactive than their bromide or chloride analogs. wikipedia.org

One such transformation is the halogen-exchange reaction, often referred to as the Finkelstein reaction. In the context of vinyl halides, this typically involves the conversion of a vinyl bromide or chloride to a vinyl iodide using an iodide salt. nih.govfrontiersin.orgorganic-chemistry.org Conversely, under specific conditions, the iodide in this compound could potentially be exchanged for another halogen.

Additionally, vinyl iodides can be converted into organometallic reagents. For instance, reaction with magnesium metal can form a vinyl Grignard reagent. wikipedia.org This powerful nucleophile can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

TransformationReagent(s)Intermediate/Product
Halogen ExchangeCopper catalyst, Halide source3-Halo-3-phenylprop-2-en-1-ol
Grignard Reagent FormationMagnesium (Mg)(3-hydroxy-1-phenylprop-1-en-1-yl)magnesium iodide

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials react to form a single product in one pot. beilstein-journals.org

While specific examples of cascade or multicomponent reactions incorporating this compound are not extensively documented, its bifunctional nature makes it a prime candidate for such processes. A hypothetical cascade reaction could be initiated by a cross-coupling reaction at the vinyl iodide position, followed by an intramolecular cyclization involving the hydroxyl group. For instance, a Sonogashira coupling with a terminal alkyne containing a nucleophilic group could lead to a subsequent intramolecular addition to the newly formed triple bond.

Similarly, in a multicomponent reaction, this compound could act as one of the components, with its different reactive sites participating in sequential bond-forming events. The development of such reactions would offer a highly efficient route to complex molecular scaffolds from simple precursors.

Mechanistic and Theoretical Investigations of 3 Iodo 3 Phenylprop 2 En 1 Ol Chemistry

Reaction Mechanism Elucidation via Experimental and Spectroscopic Techniques

The elucidation of reaction mechanisms for transformations involving 3-Iodo-3-phenylprop-2-en-1-ol relies on a combination of experimental observations and spectroscopic analysis. While detailed mechanistic studies for every reaction of this specific compound are not extensively documented, key insights can be drawn from the characterization of its isomers and the outcomes of specific reactions.

In the synthesis of (Z)-3-Iodo-3-phenylprop-2-en-1-ol, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in confirming the stereochemistry of the product. For the major Z-isomer, characteristic signals in the ¹H NMR spectrum include a triplet at approximately 5.98 ppm for the vinylic proton. The ¹³C NMR spectrum further supports the structural assignment.

A study on the photochemical manganese-catalyzed geometric isomerization of related α-iodostyrenes provides insights into a potential radical mechanism. The observation that the addition of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a radical scavenger, completely suppresses the isomerization reaction is strong evidence for the involvement of radical intermediates. This suggests that under photochemical conditions, the C-I bond in compounds like this compound can undergo homolytic cleavage.

Interactive Table: Spectroscopic Data for (Z)-3-Iodo-3-phenylprop-2-en-1-ol

Further mechanistic investigations could involve kinetic studies, crossover experiments, and the use of isotopically labeled substrates to trace the pathways of atoms throughout a reaction. Techniques like mass spectrometry can aid in the identification of transient intermediates.

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

Theoretical investigations into the photodissociation of the related compound, vinyl iodide, have shown that accurately determining properties like bond dissociation energy requires the explicit consideration of spin-orbit coupling (SOC) in high-level ab initio and DFT methods. researchgate.net Such computational approaches could, in principle, be applied to this compound to understand its photochemical reactivity.

Stereochemical Control and Origins of Selectivity in Reactions Involving this compound

The stereochemical outcome of reactions is a critical aspect of organic synthesis. For this compound, controlling the geometry of the double bond (E/Z isomerism) is of primary importance.

The synthesis of (Z)-3-Iodo-3-phenylprop-2-en-1-ol has been achieved with high stereoselectivity. One method involves a two-step process starting with hydroiodination, which initially produces a mixture of E and Z isomers, followed by a photochemical manganese-catalyzed geometric isomerization that significantly favors the Z-isomer. wikipedia.org The initial hydroiodination step can yield an E/Z ratio of 70:30, while the subsequent isomerization can enrich the mixture to an 8:92 E/Z ratio. wikipedia.org This high selectivity for the Z-isomer is crucial for its use in subsequent stereospecific cross-coupling reactions.

The origins of this selectivity in the photochemical isomerization are likely related to the mechanism of the reaction. If it proceeds through a radical pathway, the relative stabilities of the intermediate radical species and the transition states leading to the E and Z isomers will determine the final product distribution. The specific manganese catalyst and the photochemical conditions play a key role in directing the reaction towards the thermodynamically more stable or kinetically favored isomer.

In subsequent reactions, such as palladium-catalyzed cross-couplings, the stereochemistry of the vinyl iodide is often retained in the product. This stereochemical fidelity is a key feature of many of these reactions and is essential for the synthesis of complex molecules with well-defined three-dimensional structures.

Interactive Table: Stereoselectivity in the Synthesis of this compound

Ligand and Catalyst Effects on Reactivity and Selectivity in this compound Transformations

The choice of ligand and metal catalyst is paramount in controlling the reactivity and selectivity of transformations involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions. While specific studies detailing a broad screening of ligands and catalysts for this particular substrate are limited, general principles of catalysis provide a strong framework for understanding these effects.

For example, electron-rich and bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition of the C-I bond of this compound to the Pd(0) center and to facilitate the subsequent reductive elimination. In related systems, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and phosphine oxides have been shown to have a beneficial effect on cross-coupling reactions. nih.gov

The catalyst system can also dramatically influence the selectivity of a reaction. In palladium-catalyzed carbonylative cyclization reactions, changing the palladium precursor and the phosphine ligand can lead to different products. For instance, the use of Pd(OAc)₂ with DPPB (1,4-bis(diphenylphosphino)butane) as a ligand has been shown to promote regioselective cyclizations.

The choice of the metal itself is also critical. While palladium is widely used, other transition metals can offer complementary reactivity. The development of new catalytic systems with tailored ligands continues to be an active area of research, aiming to improve the efficiency, selectivity, and substrate scope of reactions involving versatile building blocks like this compound.

Advanced Synthetic Applications of 3 Iodo 3 Phenylprop 2 En 1 Ol

Utilization in Natural Product Synthesis

Vinyl iodides are key intermediates in the total synthesis of complex natural products, where stereochemical control is paramount. A prominent example of the application of a complex vinyl iodide alcohol fragment is in the synthesis of Leiodermatolide, a potent antimitotic macrolide isolated from a marine sponge. nih.govacs.orgnih.govresearchgate.netorganic-chemistry.org In several reported total syntheses of Leiodermatolide, a convergent strategy is employed where the molecule is assembled from smaller, highly functionalized fragments. nih.govresearchgate.net One of these crucial fragments is a complex vinyl iodide containing a chiral alcohol, which forms a significant portion of the molecule's carbon skeleton.

The vinyl iodide's role is to serve as an electrophilic partner in a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to connect with another complex fragment. nih.govorganic-chemistry.org This strategic bond formation step is critical for assembling the macrocyclic core of Leiodermatolide. The use of a vinyl iodide is advantageous because these couplings often proceed with high stereochemical retention, ensuring that the carefully constructed geometry of the double bond is transferred to the final product. harvard.edu The synthesis of the Leiodermatolide core structure has been achieved by coupling a C1-C11 vinyl iodide fragment with a C12-C18 vinyl stannane fragment via a Stille reaction. nih.govacs.org

Role in the Synthesis of Pharmaceutical Scaffolds and Intermediates

The vinyl iodide moiety is a valuable synthon for the creation of pharmaceutical scaffolds due to its reliable reactivity in forming carbon-carbon bonds. mdpi.com While transition metals are common in these reactions, the unique properties of hypervalent iodine compounds, which can exhibit similar reactivity, offer a cheaper and less toxic alternative. acs.org Vinyl iodides can be converted into various precursors for biologically active compounds. For instance, they can serve as starting materials for vinyl azide compounds, which are direct precursors to triazoles, a class of heterocyclic compounds widely used in antifungal medications. acs.org

Furthermore, the Sonogashira reaction, a cornerstone of vinyl iodide chemistry, has been employed in the synthesis of various pharmaceuticals. wikipedia.org Notable examples include the preparation of Tazarotene, used for treating psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist. wikipedia.org The reaction's ability to form a carbon-carbon bond between a vinyl iodide and a terminal alkyne under mild conditions makes it highly suitable for the late-stage functionalization of complex molecules in drug discovery pipelines. wikipedia.org

Construction of Complex Carbon Frameworks

The C-I bond in 3-Iodo-3-phenylprop-2-en-1-ol is the weakest among the vinyl halides, making it highly reactive toward oxidative addition with palladium(0) catalysts. nih.gov This reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex carbon frameworks. Two of the most powerful and widely used of these reactions are the Suzuki-Miyaura coupling and the Sonogashira coupling. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. nih.gov This allows for the straightforward introduction of aryl, heteroaryl, or alkenyl substituents in place of the iodine atom, forging a new carbon-carbon single bond with retention of the alkene geometry. harvard.edu

Sonogashira Coupling: This reaction couples the vinyl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is one of the most reliable methods for forming C(sp²)-C(sp) bonds, leading to the creation of conjugated enyne systems. mdpi.comlibretexts.org These enynes are themselves versatile intermediates for further transformations. wikipedia.org

The table below summarizes how this compound can be used in these key reactions to build more elaborate structures.

Reaction NameCoupling PartnerCatalyst SystemResulting StructureBond Formed
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)1,3-Diarylprop-2-en-1-olC(sp²)-C(sp²)
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Phenyl-substituted enyne-olC(sp²)-C(sp)

Precursor for Heterocyclic Compound Synthesis

The functional group array in this compound and its synthetic precursors makes it a valuable starting point for the synthesis of various heterocyclic systems. Iodine-mediated electrophilic cyclization and subsequent transformations are powerful strategies for building these rings. nih.gov

Thiophenes: A direct and efficient route to substituted 3-iodothiophenes involves the iodocyclization of 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org These precursors, which are closely related to the alkyne precursor of this compound, react with molecular iodine and a mild base. The reaction proceeds through a 5-endo-dig cyclization followed by dehydration to yield the aromatic thiophene ring. organic-chemistry.org Another approach involves using derivatives of the title compound, such as the corresponding α,β-unsaturated aldehyde, which can react with sulfur reagents like 1,4-dithiane-2,5-diol to form the thiophene core. researchgate.net

Pyridazinones: The carbon backbone of this compound is a suitable precursor for pyridazinone synthesis. Classical methods for forming the pyridazinone ring involve the condensation of a γ-keto acid with a hydrazine derivative. biomedpharmajournal.orgscispace.com The phenylpropene unit can be converted into the required γ-keto acid, such as β-benzoylpropionic acid, which upon reaction with hydrazine hydrate, cyclizes to form a 6-phenyl-4,5-dihydropyridazin-3(2H)-one. biomedpharmajournal.orgscispace.com Subsequent oxidation or functionalization can then be used to generate a variety of pyridazinone-based pharmaceutical scaffolds. nih.gov

Other Iodo-Heterocycles: Electrophilic iodocyclization is a broad and powerful method for synthesizing a variety of iodine-containing heterocycles. nih.gov Alkynes containing a suitably positioned internal nucleophile (such as an alcohol or carboxylic acid) can be induced to cyclize by an electrophilic iodine source (e.g., I₂ or ICl). nih.gov For example, the alkyne precursor to the title compound, 3-phenylprop-2-yn-1-ol, could undergo iodocyclization to form substituted iodofurans. This strategy provides a mild and direct route to functionalized iodo-heterocycles that can be used for further synthetic elaborations via cross-coupling reactions. nih.gov

The following table outlines potential heterocyclic syntheses starting from this compound or its direct precursors.

Target HeterocycleKey Reagent(s)General Method
Thiophene Sulfur source (e.g., Lawesson's reagent) or Iodocyclization of a thiol precursorCyclization/Aromatization
Pyridazinone Hydrazine hydrate (H₂NNH₂)Condensation with a γ-keto acid derivative
Iodofuran Iodine (I₂)Electrophilic Iodocyclization of an alkynol precursor

Future Perspectives and Research Frontiers for 3 Iodo 3 Phenylprop 2 En 1 Ol

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The future of chemical synthesis is intrinsically linked to the development of environmentally benign methodologies. For a compound like 3-Iodo-3-phenylprop-2-en-1-ol, significant research efforts are anticipated in the realm of green chemistry.

Current synthetic routes to vinyl iodides often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research will likely focus on the development of catalytic and more atom-economical approaches. For instance, direct C-H iodination of phenylpropargyl alcohol derivatives using greener iodine sources and catalysts could provide a more sustainable route. The use of recyclable catalysts and aqueous reaction media will also be a key area of investigation to minimize the environmental impact. rsc.org

In terms of its transformations, green chemistry principles can be applied to the numerous reactions that the vinyl iodide and alcohol functionalities can undergo. This includes the use of catalytic amounts of metals in cross-coupling reactions, employing water as a solvent, and utilizing energy-efficient reaction conditions, such as photochemical or electrochemical methods. nih.gov The development of one-pot, multi-component reactions starting from this compound would also be a significant step towards more sustainable chemical processes by reducing the number of synthetic steps and purification procedures.

Table 1: Potential Green Chemistry Approaches for this compound

ApproachSynthesis/TransformationPotential Advantages
Catalytic C-H IodinationSynthesisHigh atom economy, reduced waste
Aqueous Media ReactionsTransformationsReduced use of organic solvents
PhotocatalysisTransformationsUse of light as a renewable energy source
One-Pot ReactionsTransformationsIncreased efficiency, reduced work-up

Exploration of Novel Reactivity Patterns and Catalytic Systems

The vinyl iodide moiety is a cornerstone of modern organic synthesis, primarily due to its reactivity in transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly continue to explore new catalytic systems to expand the synthetic utility of this compound.

While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established for vinyl iodides, the exploration of catalysts based on more abundant and less toxic first-row transition metals like copper, nickel, and iron is a burgeoning field. wikipedia.orgorganic-chemistry.org Developing catalytic systems that can selectively functionalize the C-I bond in the presence of the allylic alcohol without the need for protecting groups would be a significant advancement.

Furthermore, the interplay between the vinyl iodide and the adjacent alcohol functionality could lead to novel intramolecular reactions. For example, catalytic systems could be designed to facilitate intramolecular cyclizations, leading to the formation of functionalized cyclic ethers or other heterocyclic structures. The investigation of dual catalytic cycles, where one catalyst activates the vinyl iodide and another interacts with the alcohol, could unlock unprecedented chemical transformations. The development of stereoselective reactions, controlling the geometry of the double bond or creating new chiral centers, will also be a major focus. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. nih.govsemanticscholar.org The synthesis and transformations of this compound are well-suited for integration into flow chemistry platforms.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions. acs.org For instance, the iodination step in the synthesis of the title compound could be performed more safely and efficiently in a microreactor. Subsequent transformations, such as cross-coupling reactions, could be "telescoped" in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without intermediate purification, significantly streamlining the synthetic process. rsc.org

Automated synthesis platforms, which combine robotics with chemical reactors, could further accelerate the exploration of the chemical space around this compound. nih.govsigmaaldrich.com By systematically varying reaction partners and conditions in an automated fashion, large libraries of derivatives could be rapidly synthesized and screened for desired properties, for example, in drug discovery or materials science. foresight.orgbris.ac.uk

Table 2: Advantages of Flow Chemistry for this compound

FeatureBenefit
Precise ControlImproved yield and selectivity
Enhanced SafetySafe handling of hazardous reagents/reactions
ScalabilityFacile transition from laboratory to production scale
AutomationHigh-throughput synthesis and optimization

Bio-inspired Synthetic Methodologies and Chemical Biology Probes Derived from this compound

Nature provides a rich source of inspiration for the development of new synthetic methodologies. Bio-inspired catalysis, which utilizes enzymes or mimics their active sites, could offer highly selective and environmentally friendly ways to synthesize and functionalize this compound. While naturally occurring iodinases are known, their application in the specific synthesis of complex vinyl iodides is an area ripe for exploration. researchgate.netcancer.govnih.gov The cryptic halogenation observed in some natural product biosyntheses could also inspire novel synthetic strategies. rsc.org

The unique reactivity of the vinyl iodide group makes this compound an attractive scaffold for the development of chemical biology probes. The carbon-iodine bond can participate in various bioconjugation reactions, allowing the molecule to be attached to biomolecules such as proteins or nucleic acids. The phenyl ring and the alcohol group can be further modified to introduce reporter tags (e.g., fluorophores or biotin) or photo-cross-linking moieties.

Such probes could be used to study biological processes in living cells. For example, a derivative of this compound could be designed as an activity-based probe to covalently label the active site of a specific enzyme, helping to elucidate its function and identify potential drug targets. The vinyl iodide functionality could also be exploited in the development of probes for bioorthogonal chemistry, where chemical reactions can be performed in a biological environment without interfering with native processes.

Q & A

What are the optimal synthetic routes for 3-Iodo-3-phenylprop-2-en-1-ol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of iodinated allylic alcohols like this compound typically involves electrophilic iodination or halogen exchange. Key methodologies include:

  • Electrophilic Iodination : Using iodine sources (e.g., N-iodosuccinimide, NIS) with a Lewis acid catalyst (e.g., BF₃·Et₂O) to iodinate allylic alcohols. Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-iodination or decomposition .
  • Halogen Exchange : Substituting bromine or chlorine with iodine via Finkelstein-type reactions, often in polar aprotic solvents (e.g., DMF) with controlled heating (40–60°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures high purity. Monitor by TLC and NMR for intermediates .

How can crystallographic data resolve the stereochemistry of this compound?

Advanced Research Question
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for stereochemical determination:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
  • Refinement : SHELXL’s rigid-bond restraint parameters and Hirshfeld atom refinement (HAR) improve accuracy for heavy atoms like iodine. Validate using R-factor convergence (<5%) and residual density maps .
  • Challenges : Iodine’s high electron density may overshadow lighter atoms; iterative refinement and twinning analysis (via PLATON) are recommended .

What analytical techniques reliably characterize this compound’s structural integrity?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies alkene geometry (J = 10–16 Hz for trans/cis coupling) and iodine’s deshielding effect on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and iodine’s isotopic pattern (m/z 127/129). Fragmentation patterns clarify structural motifs .
  • Infrared (IR) Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and C-I stretching (~500–600 cm⁻¹) validate functional groups .

How should researchers address contradictions in spectroscopic data for this compound?

Advanced Research Question
Data discrepancies (e.g., NMR shifts vs. computational predictions) require systematic validation:

  • Cross-Technique Correlation : Compare NMR/IR/MS data with DFT calculations (e.g., Gaussian, B3LYP/6-31G**). For iodine, relativistic effects must be modeled .
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water) to detect byproducts. Adjust synthetic conditions (e.g., slower reagent addition) to suppress side reactions .
  • Crystallographic Validation : Resolve ambiguities in alkene geometry or iodine positioning via X-ray data .

What safety protocols are critical for handling iodinated compounds like this compound?

Basic Research Question
Safety measures align with REACH and OSHA guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile iodinated intermediates .
  • Waste Disposal : Collect iodine-containing waste separately. Neutralize with sodium thiosulfate before disposal to prevent environmental release .
  • Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air. Document incidents per SDS protocols .

How does solvent polarity influence the stability of this compound during storage?

Advanced Research Question
Iodinated allylic alcohols are prone to hydrolysis and light-induced degradation:

  • Solvent Selection : Store in anhydrous, aprotic solvents (e.g., dichloromethane, THF) under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol) to prevent O-H···I interactions .
  • Degradation Kinetics : Monitor via UV-Vis (λ ~250–300 nm for iodine charge-transfer bands). Half-life studies in dark vs. light (e.g., 40 W fluorescent lamps) quantify photostability .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1.0 wt% to suppress iodine radical formation .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
DFT and molecular docking guide reaction design:

  • DFT Calculations : Optimize transition states (e.g., for Suzuki-Miyaura coupling) using ωB97X-D/def2-TZVP. Iodine’s σ-hole interactions with palladium catalysts enhance oxidative addition .
  • Solvent Effects : COSMO-RS models predict solvation energies in toluene/DMF. Higher polarity solvents stabilize charged intermediates .
  • Experimental Validation : Compare computed activation energies (ΔG‡) with kinetic data (e.g., via Arrhenius plots) .

How can researchers mitigate iodine’s interference in biological assays involving this compound?

Advanced Research Question
Iodine’s cytotoxicity and non-specific binding require tailored strategies:

  • Derivatization : Convert to non-iodinated analogs (e.g., via Stille coupling) for control experiments .
  • Assay Optimization : Use lower concentrations (<10 µM) and include iodine scavengers (e.g., sodium ascorbate) in cell culture media .
  • Data Normalization : Correct for iodine’s absorbance/fluorescence quenching in plate readers (e.g., subtract blank wells with KI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.